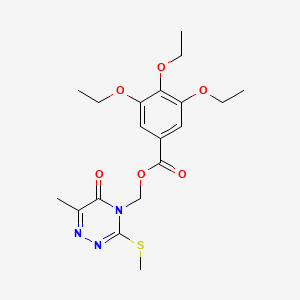

![molecular formula C16H20ClN5OS B2453957 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide CAS No. 540498-91-7](/img/structure/B2453957.png)

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

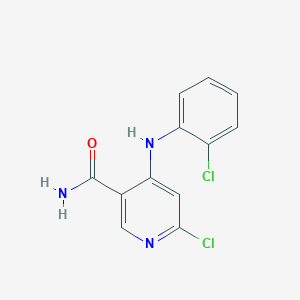

This compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds. The 1,2,4-triazole core is linked to a 4-chlorophenyl group, an amino group, and a sulfanyl group attached to a cyclohexylacetamide .

Synthesis Analysis

The synthesis of this compound might involve the reaction of 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl with a suitable sulfanyl compound, followed by the reaction with cyclohexylamine to introduce the cyclohexylacetamide group .Molecular Structure Analysis

The molecular formula of this compound is C16H20ClN5OS, and its molecular weight is 365.881 Da . It contains a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms .Physical And Chemical Properties Analysis

The melting point of a similar compound, 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole, is 229-233 °C . The predicted boiling point is 383.9±44.0 °C, and the predicted density is 1.461±0.06 g/cm3 .Applications De Recherche Scientifique

Synthesis and Structural Characterization

- The synthesis and structural elucidation of derivatives related to the 1,2,4-triazole scaffold, including those akin to "2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide," have been a subject of study due to their significant pharmacological potential. These efforts aim at creating new compounds with optimized biological activities and reduced toxicity. For instance, derivatives of 1,2,4-triazol have been synthesized, displaying considerable synthetic and pharmacological potential. The exploration of these derivatives involves understanding their synthetic methods, physical, physico-chemical, and biological properties to broaden their spectrum of biological activity (Chalenko et al., 2019).

Biological Activities

The quest for novel therapeutic agents has led to the examination of 1,2,4-triazole derivatives for various biological activities. Research indicates that these compounds exhibit anti-exudative properties, suggesting their potential in anti-inflammatory applications. Specifically, derivatives have shown to surpass reference drugs in anti-exudative activity in certain models, highlighting their therapeutic promise (Chalenko et al., 2019).

Additionally, certain 1,2,4-triazole derivatives have been explored for their vibrational spectroscopic signatures, demonstrating their potential in antiviral applications. These studies involve advanced computational models to predict their behavior and interactions with biological targets, contributing to the design of compounds with specific antiviral activities (Jenepha Mary et al., 2022).

The derivatives also undergo evaluation for antimicrobial activities, with some showing promising results against specific bacterial and fungal strains. This line of research aims to address the growing concern of antimicrobial resistance by introducing novel compounds capable of combating resistant pathogens (Sah et al., 2014).

Propriétés

IUPAC Name |

2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-cyclohexylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClN5OS/c17-12-8-6-11(7-9-12)15-20-21-16(22(15)18)24-10-14(23)19-13-4-2-1-3-5-13/h6-9,13H,1-5,10,18H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTDZOFBFRBBIOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

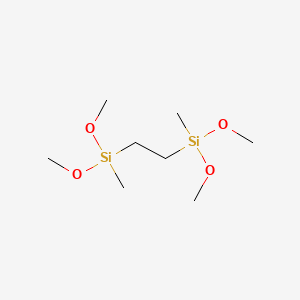

![2-[(2,4-Dichlorophenyl)methyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2453875.png)

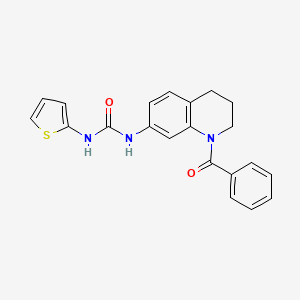

![2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2453876.png)

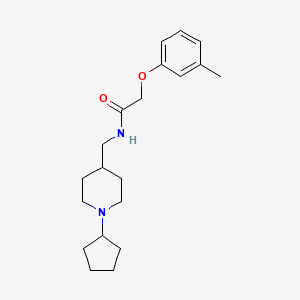

![2-(3,5-dimethylphenyl)-4-(3-methylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2453877.png)

![4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2453884.png)

![(E)-4-(Dimethylamino)-N-[[2-(methanesulfonamido)cyclopentyl]methyl]but-2-enamide](/img/structure/B2453892.png)

![3-(4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2453897.png)